Triptinin B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triptinin B involves the biosynthesis of diterpenoids in Tripterygium wilfordii. The process begins with the formation of the diterpenoid precursor, geranylgeranyl diphosphate, through a series of cyclization reactions . The adventitious root cultures of Tripterygium wilfordii are optimized for the abundant production of diterpenoids, which can be collected directly from the medium .
Industrial Production Methods: Industrial production of this compound leverages the adventitious root cultures of Tripterygium wilfordii. These cultures are grown under controlled conditions to maximize the yield of diterpenoids. The diterpenoids are then extracted and purified for further use .
Chemical Reactions Analysis
Types of Reactions: Triptinin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The lactonization of this compound generates triptophenolide, which is one of the major products formed in the root cultures .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions for these reactions vary depending on the desired product .
Major Products Formed: The major products formed from the reactions of this compound include triptophenolide and other abietane diterpenoids. These products are significant due to their biological activities and potential therapeutic applications .
Scientific Research Applications
Triptinin B has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology and medicine, this compound is investigated for its anti-inflammatory, immunosuppressive, and anti-tumor properties . It has shown potential in the treatment of various diseases, including rheumatoid arthritis, cancer, and diabetic nephropathy .
Mechanism of Action
The mechanism of action of Triptinin B involves its interaction with multiple molecular targets and pathways. It exerts its effects by modulating the activity of various signaling pathways, including the vascular endothelial growth factor pathway, the HIF-1 pathway, and the TNF pathway . These interactions result in the regulation of inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Triptinin B is similar to other diterpenoids such as triptolide and tripdiolide, which are also derived from Tripterygium wilfordii . this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Unlike triptolide, which is primarily known for its anti-tumor properties, this compound has a broader range of activities, including anti-inflammatory and immunosuppressive effects .
List of Similar Compounds:- Triptolide
- Tripdiolide
- Triptophenolide
- Triptoquinonide
Properties
IUPAC Name |
(4aS,10aS)-8-hydroxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11(2)13-5-8-17-15(18(13)21)6-7-16-12(3)14(19(22)23)9-10-20(16,17)4/h5,8,11,16,21H,6-7,9-10H2,1-4H3,(H,22,23)/t16-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHMVUCYIROVOC-JXFKEZNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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